molecular formula C9H9BrO2 B8567710 (R)-Methyl 2-bromo-2-phenylacetate CAS No. 37167-63-8

(R)-Methyl 2-bromo-2-phenylacetate

Cat. No.: B8567710
CAS No.: 37167-63-8
M. Wt: 229.07 g/mol
InChI Key: NHFBYYMNJUMVOT-MRVPVSSYSA-N
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Description

(R)-Methyl 2-bromo-2-phenylacetate is a chiral α-bromoester that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Its primary research value lies in its application as a chiral precursor for the synthesis of enantiomerically pure bioactive molecules . The compound's structure, featuring a reactive carbon-bromine bond adjacent to an ester group, makes it a suitable electrophile for stereospecific substitution reactions, including nucleophilic displacement and transition-metal-catalyzed cross-couplings. Esters are a major functional group in prodrugs and bioactive compounds, though their presence is often associated with hydrolytic lability, a factor that must be considered in metabolic stability studies . As a high-purity chiral reagent, this compound is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

37167-63-8

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

methyl (2R)-2-bromo-2-phenylacetate

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m1/s1

InChI Key

NHFBYYMNJUMVOT-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)Br

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variants

(a) Ethyl 2-Bromo-2-Phenylacetate (CAS 2882-19-1)
  • Molecular Formula : C₁₀H₁₁BrO₂
  • However, ethyl esters are often more lipophilic, which may improve solubility in non-polar solvents.
  • Applications : Used in similar synthetic pathways but with slower activation rates in ATRPA due to steric effects .
(b) tert-Butyl 2-Bromo-2-Phenylacetate (CAS 35132-16-2)
  • Molecular Formula : C₁₂H₁₅BrO₂
  • Key Differences : The bulky tert-butyl group significantly hinders reactivity, making it less suitable for rapid polymerization. However, it may enhance stability in acidic conditions due to the protective ester group.
  • Applications : Primarily used in controlled synthesis requiring delayed initiation or enhanced stability .

Functional Group Variants

(a) Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
  • Molecular Formula : C₁₁H₁₂O₃
  • Key Differences : Replaces bromine with a keto group (C=O). This structural change eliminates radical-based reactivity, redirecting applications toward Claisen condensations or Michael additions.
  • Applications : Used as a reference standard in forensic analysis and synthetic intermediates for amphetamines .
(b) (R)-Methyl 2-Amino-2-Phenylacetate (CAS 24461-61-8)
  • Molecular Formula: C₉H₁₁NO₂
  • Key Differences: Substitutes bromine with an amino group (-NH₂), altering reactivity toward nucleophilic pathways.
  • Hazards : Classified as hazardous (H302: toxic if swallowed; H314: causes severe skin burns) .
(c) Phenyl Bromoacetate (CAS 620-72-4)
  • Molecular Formula : C₈H₇BrO₂
  • This reduces steric strain but limits utility in stereoselective synthesis.
  • Applications : Less common in polymerization but used in electrophilic substitutions .

Reactivity and Mechanistic Insights

Polymerization Performance

  • (R)-Methyl 2-Bromo-2-Phenylacetate : Demonstrates exceptional reactivity in ATRPA due to the methyl ester’s low steric hindrance and electronic effects. The activation rate ratio (kₐ,EBPA/kₐ,PEBr ≈ 30,000) highlights its high selectivity for chain-end initiation over backbone reactions .
  • Ethyl and tert-Butyl Analogs : Reduced activation rates due to steric bulk, leading to slower polymerization kinetics .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
This compound 24461-61-8 C₉H₉BrO₂ 229.07 Bromine, Methyl Ester
Ethyl 2-Bromo-2-Phenylacetate 2882-19-1 C₁₀H₁₁BrO₂ 243.10 Bromine, Ethyl Ester
tert-Butyl 2-Bromo-2-Phenylacetate 35132-16-2 C₁₂H₁₅BrO₂ 271.15 Bromine, tert-Butyl Ester
Methyl 2-Phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 Keto, Methyl Ester

Table 2: Reactivity in ATRPA

Compound Activation Rate (kₐ) Selectivity (kₐ,chain-end/kₐ,backbone) Polymerization Time
This compound High 30,000 3–6 hours
Ethyl 2-Bromo-2-Phenylacetate Moderate ~10,000 6–12 hours
tert-Butyl 2-Bromo-2-Phenylacetate Low <1,000 >24 hours

Preparation Methods

Racemic Synthesis via Esterification of α-Bromo-2-Phenylacetic Acid

The racemic synthesis of methyl 2-bromo-2-phenylacetate is a foundational method. A representative procedure involves refluxing 2-bromo-2-phenylacetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . This esterification proceeds rapidly (30 minutes) and achieves near-quantitative yields (99%) . The reaction mechanism follows classical Fischer esterification, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol.

Key Reaction Conditions

  • Catalyst : H₂SO₄ (5–10 mol%)

  • Solvent : Methanol (neat)

  • Temperature : Reflux (65–70°C)

  • Yield : 99%

While efficient, this method produces a racemic mixture, necessitating subsequent enantiomeric resolution for applications requiring chirally pure (R)-enantiomer.

Asymmetric Catalytic Bromination of Methyl 2-Phenylacetate

Enantioselective bromination of methyl 2-phenylacetate represents a direct route to the (R)-enantiomer. This method employs chiral catalysts to induce asymmetry during the α-bromination step. A notable approach utilizes cinchona alkaloid-derived phase-transfer catalysts (PTCs) in biphasic systems. For example, using (DHQD)₂PHAL as a catalyst and N-bromosuccinimide (NBS) as the brominating agent, enantiomeric excess (ee) values of up to 88% have been reported .

Mechanistic Insights
The catalyst forms a chiral ion pair with the enolate intermediate, directing bromide attack to the re face of the planar enolate. This face-selective bromination yields the (R)-configured product .

Optimized Parameters

  • Catalyst : (DHQD)₂PHAL (10 mol%)

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Toluene/water (biphasic)

  • Temperature : −20°C

  • ee : 88%

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries enable stereocontrol by temporarily incorporating a chiral group into the substrate. A demonstrated strategy involves coupling 2-phenylacetic acid with a menthol-derived auxiliary, followed by diastereoselective bromination and subsequent esterification. The auxiliary directs bromine addition to the desired face, yielding the (R)-product after cleavage.

Representative Protocol

  • Auxiliary Attachment : React 2-phenylacetic acid with (1R,2S,5R)-menthol using DCC/DMAP.

  • Bromination : Treat with Br₂ in CCl₄ at 0°C (diastereomeric ratio > 95:5).

  • Esterification : Hydrolyze the auxiliary and esterify with methanol/H₂SO₄.

Performance Metrics

  • Overall Yield : 72%

  • ee : >99%

Enzymatic Kinetic Resolution

Kinetic resolution using lipases offers a biocatalytic route to isolate the (R)-enantiomer from racemic mixtures. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer of methyl 2-bromo-2-phenylacetate, leaving the (R)-ester intact.

Process Details

  • Enzyme : CAL-B (10 mg/mmol substrate)

  • Solvent : Phosphate buffer (pH 7)/isopropyl ether

  • Temperature : 37°C

  • Conversion : 50% at 24 hours

  • ee (R-Ester) : 98%

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and scalability. The racemic esterification method is favored for bulk synthesis due to its simplicity and high yield. For enantiopure (R)-ester, asymmetric catalysis or enzymatic resolution are employed, albeit with higher operational costs.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Racemic Esterification 990HighLow
Asymmetric Catalysis 8588ModerateHigh
Chiral Auxiliary 72>99LowVery High
Enzymatic Resolution 4998ModerateModerate

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
This compoundPhB(OH)₂Pd(PPh₃)₄, K₂CO₃, DMF82
Ethyl 2-bromo-2-phenylacetate4-F-C₆H₄B(OH)₂Pd(OAc)₂, SPhos75

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretationReference
¹H NMR (CDCl₃)δ 3.78 (s, 3H, OCH₃), δ 5.24 (s, 1H, CHBr)Confirms ester and chiral center
¹³C NMRδ 169.8 (C=O), δ 58.2 (C-Br)Validates carbonyl and brominated carbon

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